N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine
Description
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c24-17(13-3-1-4-15(9-13)23-8-2-6-20-23)22-10-14(11-22)21-16-5-7-18-12-19-16/h1-9,12,14H,10-11H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBLPVPTXWOXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)NC4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Benzoylation: The pyrazole derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Azetidine Ring Formation: The benzoylated pyrazole is reacted with an azetidine derivative, often through a nucleophilic substitution reaction.
Pyrimidine Coupling: Finally, the azetidine intermediate is coupled with a pyrimidine derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with precise temperature and pressure controls.
Chemical Reactions Analysis
Nucleophilic Substitution on the Pyrimidine Ring
The pyrimidine moiety undergoes nucleophilic substitution at electron-deficient positions, particularly when activated by the electron-donating amino group at the 4-position.
Aza-Michael Additions at the Azetidine Nitrogen
The secondary amine in the azetidine ring acts as a nucleophile in aza-Michael reactions with α,β-unsaturated carbonyl compounds.
Cross-Coupling Reactions Involving Pyrazole
The pyrazole ring participates in metal-catalyzed cross-coupling reactions, leveraging its nitrogen atoms for coordination.
Hydrolysis of the Benzamide Linkage
The benzamide group undergoes hydrolysis under acidic or basic conditions, cleaving the molecule into its constituent parts.
Oxidation and Reduction Reactions
The pyrimidine and pyrazole rings display redox activity under controlled conditions.
| Reaction | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Pyrimidine oxidation | mCPBA, CH₂Cl₂, 0°C | Pyrimidine N-oxide | 30–40% | |
| Pyrazole reduction | H₂ (1 atm), Pd/C, MeOH | Partially saturated pyrazoline derivatives | 50–60% |
Deprotection and Functionalization of Azetidine
If synthesized via a Boc-protected intermediate, the azetidine nitrogen is deprotected for further reactions.
| Deprotection Method | Conditions | Products | Yield |
|---|---|---|---|
| TFA in DCM (1:1 v/v), RT, 2 h | Free azetidine-amine | 90–95% |
Key Mechanistic Insights:
-
Steric Effects : The 3D conformation of the azetidine ring influences reaction rates. For example, aza-Michael additions proceed faster with less sterically hindered electrophiles .
-
Electronic Effects : The electron-withdrawing benzoyl group enhances the electrophilicity of the azetidine nitrogen, facilitating nucleophilic attacks .
-
Regioselectivity : Pyrazole functionalization favors the N-1 position due to its lower steric demand compared to N-2 .
Scientific Research Applications
Structural Representation
The structural representation of the compound can be summarized as follows:
This structure indicates the presence of significant functional groups that are essential for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine exhibit promising anticancer properties. Research has shown that pyrazole derivatives can inhibit specific kinases involved in cancer progression, suggesting that this compound may act as a kinase inhibitor. For example, pyrazolo[3,4-d]pyrimidines have been identified as effective inhibitors of xanthine oxidase, which plays a role in tumor metabolism .
Anti-inflammatory Properties
The compound's structural analogs have demonstrated anti-inflammatory effects in various pharmacological studies. A series of pyrazolo derivatives have been synthesized and evaluated for their ability to inhibit prostaglandin synthesis, which is crucial in inflammatory responses. These compounds were found to be less toxic than traditional anti-inflammatory drugs like Diclofenac, indicating their potential as safer alternatives .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies suggest that derivatives with similar structures can exhibit significant antifungal activity by interfering with microbial metabolic pathways . This makes them potential candidates for developing new antimicrobial agents.
Neuroprotective Effects
Emerging research points to the neuroprotective effects of pyrazole-containing compounds. They may provide therapeutic benefits in neurodegenerative diseases by modulating neuronal signaling pathways and reducing oxidative stress . This application is particularly relevant given the increasing prevalence of conditions such as Alzheimer's disease.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Formation of the Pyrazole Ring: Utilizing hydrazine derivatives to construct the pyrazole framework.
- Azetidine Ring Formation: Employing cyclization reactions to form the azetidine structure.
- Benzoylation Reaction: Introducing the benzoyl group through acylation techniques.
- Pyrimidine Core Construction: Finalizing the structure by synthesizing the pyrimidine moiety.
Each step requires optimization to improve yield and purity, often utilizing advanced techniques such as continuous flow synthesis .
Case Study 1: Anticancer Activity Assessment
In a study focusing on the anticancer properties of pyrazolo derivatives, researchers synthesized several compounds based on this compound and evaluated their efficacy against various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through specific signaling pathways .
Case Study 2: Anti-inflammatory Screening
A pharmacological evaluation was conducted on a series of synthesized pyrazolo compounds for their anti-inflammatory activity using carrageenan-induced edema models in rats. The compounds were assessed for their LD50 values and ulcerogenic potential compared to Diclofenac, revealing that several candidates exhibited lower toxicity while maintaining effective anti-inflammatory action .
Mechanism of Action
The mechanism of action of N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to disruptions in cell signaling pathways. This inhibition can result in the arrest of the cell cycle and induction of programmed cell death (apoptosis) in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound
- Core : Azetidine-pyrimidine hybrid.
- Key Substituents :
- 3-(1H-Pyrazol-1-yl)benzoyl group at the azetidine nitrogen.
- Pyrimidin-4-amine at the azetidine C3 position.
Analog 1: N-[[4-(1-Methylpyrazol-4-yl)phenyl]methyl]-6-[7-(3-pyrrolidin-1-ylpropoxy)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-amine ()
- Core : Pyrimidin-4-amine linked to imidazo[1,2-a]pyridine.
- Key Substituents :
Analog 2: {1-{1-[3-Fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile ()
- Core : Azetidine-pyrrolopyrimidine hybrid.
- Key Substituents: Fluorinated isonicotinoyl group for enhanced target binding. Acetonitrile side chain modulating steric bulk .
Comparison :
- Analog 1’s imidazo[1,2-a]pyridine and pyrrolidinylpropoxy groups may improve pharmacokinetic properties over the target’s simpler benzoyl-pyrazole system.
Physicochemical Properties
Insights :
Inferences :
- The target compound’s pyrazole and pyrimidine groups may mimic ATP-binding motifs in kinases, similar to Analog 2’s JAK inhibition mechanism.
- Lack of fluorinated or solubilizing groups in the target compound could limit potency compared to Analog 2.
Biological Activity
N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine is a complex organic compound notable for its unique combination of heterocyclic structures, including a pyrimidine ring, an azetidine ring, and a pyrazole moiety. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 320.3 g/mol. The structural complexity allows it to engage in various chemical reactions and biological interactions, making it a subject of ongoing scientific investigation .
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₆O |
| Molecular Weight | 320.3 g/mol |
| CAS Number | 2097917-47-8 |
| Chemical Structure | Structure |
The mechanism of action for this compound likely involves interactions with biological targets such as enzymes or receptors. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects. For example, it may act as an inhibitor in specific biochemical pathways relevant to disease mechanisms.
Anticancer Properties
Research indicates that compounds structurally related to N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin have shown significant antiproliferative activity in various cancer cell lines. For instance, studies on related pyrazole derivatives have demonstrated submicromolar antiproliferative activity and good metabolic stability, particularly through the modulation of the mTORC1 pathway, which is crucial for cell growth and proliferation .
Antimicrobial Activity
The compound's heterocyclic structure suggests potential antimicrobial properties. Related compounds have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The presence of nitrogen atoms within the rings contributes to its solubility and biological activity .
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of pyrazole derivatives, several compounds demonstrated significant cytotoxicity against pancreatic cancer cells (MIA PaCa-2). These compounds reduced mTORC1 activity and increased autophagy at basal levels, indicating their potential as novel anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial activity of a series of pyrazole derivatives against Trypanosoma cruzi and other protozoan pathogens. The most promising compounds showed low micromolar potencies without exhibiting cytotoxicity against human cells, highlighting their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine, and what catalytic systems are effective?
- Methodological Answer : A Buchwald-Hartwig amination or Ullmann-type coupling is recommended for introducing the pyrazole and azetidine moieties. Evidence from analogous syntheses highlights the use of cesium carbonate as a base and copper(I) bromide as a catalyst under mild conditions (35°C, 48 hours) to achieve coupling between aryl halides and amines . Solvent selection (e.g., DMSO) and chromatographic purification (e.g., gradient elution with ethyl acetate/hexane) are critical for isolating the product in moderate yields (~17-20%) .
Q. How can spectroscopic techniques (NMR, HRMS) be employed to characterize this compound?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons (δ 8.8–7.0 ppm for pyridine/pyrazole), azetidine ring protons (δ 4.0–3.5 ppm), and amine protons (broad signals at δ 5.0–6.0 ppm). Splitting patterns (e.g., doublets for pyridyl protons) confirm substitution positions .
- HRMS : Use electrospray ionization (ESI) to detect the [M+H]⁺ ion. For example, a molecular ion at m/z 215.1298 (calculated for C₁₃H₁₄N₆O) validates the molecular formula .
Advanced Research Questions
Q. How can structural contradictions (e.g., tautomerism in pyrazole rings) be resolved using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is essential. For example, notes SHELX’s robustness in resolving small-molecule structures, even with high torsional flexibility in azetidine rings. Data collection at high resolution (<1.0 Å) and refinement against twinned data can resolve tautomeric ambiguities .
Q. What computational strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in bromodomain inhibition?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding to BAZ2A bromodomains. highlights the importance of π-π stacking between the pyrimidine ring and conserved tyrosine residues. Density functional theory (DFT) calculations further optimize ligand conformations for affinity .
Q. How do solvent polarity and reaction temperature influence regioselectivity during pyrazole functionalization?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the pyrazole C4 position by stabilizing transition states. Lower temperatures (20–40°C) favor kinetic control, reducing byproducts from azetidine ring opening. Contrastingly, higher temperatures (>60°C) may promote undesired dimerization .
Q. What bioisosteric replacements (e.g., pyrimidine-to-quinazoline) could improve metabolic stability without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
